molecular formula C11H8F2N2 B6329845 5-(2,4-Difluorophenyl)pyridin-2-amine CAS No. 1251275-20-3

5-(2,4-Difluorophenyl)pyridin-2-amine

Cat. No.: B6329845
CAS No.: 1251275-20-3
M. Wt: 206.19 g/mol
InChI Key: XJYDPVZYHDJHDX-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)pyridin-2-amine is a fluorinated aromatic compound that belongs to the class of pyridine derivatives. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of research and industry.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can act as a ligand in catalytic reactions, facilitating the formation of active intermediates and promoting desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluorophenyl)pyridin-2-amine is unique due to the specific positioning of fluorine atoms and the presence of an amine group, which collectively enhance its reactivity and binding properties. This makes it a valuable compound for developing new materials, drugs, and catalysts .

Properties

IUPAC Name

5-(2,4-difluorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYDPVZYHDJHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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